1,3-Dichloro-2-methylanthraquinone

Description

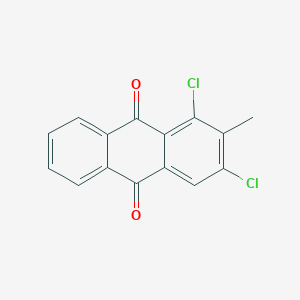

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKRKMRVWWGTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170927 | |

| Record name | 1,3-Dichloro-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18018-09-2 | |

| Record name | 1,3-Dichloro-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dichloro-2-methylanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QE5NAY2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2) is limited. This guide provides a comprehensive overview of its known and computed properties, alongside methodologies and potential biological activities inferred from closely related compounds. All information should be cross-validated with experimental data as it becomes available.

Core Properties and Identification

This compound is a halogenated aromatic ketone. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 18018-09-2 | [1] |

| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione | [1] |

| Chemical Formula | C₁₅H₈Cl₂O₂ | [1] |

| Molecular Weight | 291.13 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | PubChem |

| InChI Key | QZKRKMRVWWGTRU-UHFFFAOYSA-N | PubChem |

| Synonyms | 1,3-dichloro-2-methyl-9,10-anthraquinone | [1] |

Physicochemical Data

| Property | Computed Value | Source |

| XLogP3 | 4.5 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis and Purification: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general approach can be inferred from the synthesis of related chloro-substituted anthraquinones. A plausible synthetic route could involve the chlorination of 2-methylanthraquinone.

General Synthetic Workflow

The synthesis of chlorinated anthraquinones often involves the direct chlorination of the parent anthraquinone or the cyclization of appropriately substituted precursors. A potential pathway for synthesizing this compound is outlined below.

Postulated Experimental Protocol for Synthesis

This protocol is a hypothetical adaptation based on general procedures for similar compounds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methylanthraquinone in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Chlorination: While stirring, add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), dropwise or bubble it through the solution. The reaction may require heating or UV initiation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

-

Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with water to remove any residual acid.

Postulated Experimental Protocol for Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol, acetic acid, or toluene) and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the anthraquinone skeleton, including the carbonyl carbons, the chlorinated aromatic carbons, the methyl-substituted carbon, and the other aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the quinone (typically around 1670-1680 cm⁻¹), C-Cl stretching, and C-H stretching and bending vibrations of the aromatic and methyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would show the characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Chlorine should match the calculated values for the empirical formula C₁₅H₈Cl₂O₂. |

Potential Biological Activity and Signaling Pathways

There is no specific biological activity or toxicological data available for this compound in the public domain. However, the biological activities of other anthraquinone derivatives and chlorinated compounds have been studied. Many anthraquinones exhibit anticancer properties, and some have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

Postulated Mechanism of Action in Cancer Cells

The following diagram illustrates a potential signaling pathway that could be modulated by anthraquinone derivatives in cancer cells. It is important to note that this is a generalized pathway and has not been experimentally validated for this compound.

Experimental Protocol for In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed.

-

Cell Culture: Culture a relevant cancer cell line (e.g., a colon or breast cancer cell line) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for different time points (e.g., 24, 48, and 72 hours).

-

MTT Assay: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Toxicology and Safety

Specific toxicological data for this compound is not available. As a chlorinated organic compound, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of chlorinated methanes and other chlorinated by-products have been studied, and some have been found to be carcinogenic in animal studies.[4][5] Therefore, caution is warranted when handling any novel chlorinated compound.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive experimental data. The information presented in this guide, based on computed values and analogies to related compounds, provides a starting point for researchers. Further experimental investigation is crucial to fully characterize its physicochemical properties, develop robust synthetic and analytical methods, and elucidate its biological and toxicological profile. The potential for anticancer activity, based on the broader class of anthraquinones, suggests that this compound may be a candidate for further study in drug discovery programs.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Molecules | Free Full-Text | Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

- 4. DE553039C - Process for the preparation of aminoanthraquinones - Google Patents [patents.google.com]

- 5. pschemicals.com [pschemicals.com]

Physical and chemical properties of 1,3-Dichloro-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methylanthraquinone is a halogenated derivative of 2-methylanthraquinone, belonging to the large class of anthraquinone compounds. Anthraquinones are aromatic organic compounds with a 9,10-dioxoanthracene core structure. This class of molecules is of significant interest to researchers and drug development professionals due to the wide range of biological activities exhibited by its members, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern of the anthraquinone core, including the presence of halogens and alkyl groups, can significantly influence the compound's chemical reactivity and biological effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis and characterization, and a discussion of its potential, though currently underexplored, biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₈Cl₂O₂ | [PubChem][1] |

| Molecular Weight | 291.13 g/mol | [PubChem][1] |

| CAS Number | 18018-09-2 | [PubChem][1] |

| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione | [PubChem][1] |

| Melting Point | 172 °C | [ChemicalBook][2] |

| Boiling Point | 466.3±45.0 °C (Predicted) | [ChemicalBook][2] |

| Density | 1.461±0.06 g/cm³ (Predicted) | [ChemicalBook][2] |

| Solubility | Insoluble in water; Soluble in organic solvents. | General Knowledge |

| XLogP3 | 4.5 | [PubChem][1] |

| Topological Polar Surface Area | 34.1 Ų | [PubChem][1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in readily available literature. However, a general synthetic approach can be inferred from established methods for the synthesis of related anthraquinone derivatives. The synthesis would likely involve a two-step process: the formation of the 2-methylanthraquinone core followed by its chlorination.

Step 1: Synthesis of 2-Methylanthraquinone (Illustrative Protocol)

2-Methylanthraquinone can be synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and toluene, followed by cyclization.[3]

Materials:

-

Phthalic anhydride

-

Toluene

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in methylene chloride is prepared and cooled in an ice bath.[4]

-

A solution of acetyl chloride in methylene chloride is added dropwise to the cooled suspension.[4]

-

Following this, a solution of the aromatic compound (toluene) in methylene chloride is added dropwise, controlling the rate of addition to manage the exothermic reaction.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.[4]

-

The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[4]

-

The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[4]

-

The solvent is removed under reduced pressure to yield the crude 2-aroylbenzoic acid intermediate.

-

The crude intermediate is then heated in concentrated sulfuric acid to effect cyclization to 2-methylanthraquinone.

-

The reaction mixture is poured onto ice to precipitate the crude product, which is then filtered, washed with water, and dried.

Step 2: Chlorination of 2-Methylanthraquinone (General Protocol)

The chlorination of 2-methylanthraquinone would likely yield a mixture of chlorinated products, including this compound. The reaction conditions would need to be carefully controlled to favor the desired product.

Materials:

-

2-Methylanthraquinone

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Solvent (e.g., nitrobenzene, acetic acid)

-

Catalyst (e.g., iodine, iron)

Procedure:

-

2-Methylanthraquinone is dissolved or suspended in a suitable solvent in a reaction vessel equipped with a gas inlet (if using chlorine gas) and a reflux condenser.

-

A catalytic amount of iodine or iron may be added.

-

The chlorinating agent is introduced into the reaction mixture. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the chlorinating agent.[5]

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed or the product is precipitated by the addition of a non-solvent.

-

The crude product is collected by filtration.

Purification Protocol

Purification of the crude this compound would be essential to remove starting materials, byproducts, and other isomers. A combination of recrystallization and column chromatography is a standard approach.[6][7]

Recrystallization:

-

The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate).[8]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to induce crystallization of the purified product.

-

The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography:

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.[6]

-

The crude or partially purified product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto the top of the column.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

-

The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. The following represents expected spectral characteristics based on the structure and data for related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display signals for the 15 carbon atoms in the molecule. The carbonyl carbons of the quinone ring are expected to be the most downfield signals (δ > 180 ppm). The aromatic carbons would appear in the region of δ 120-150 ppm, with those bonded to chlorine atoms being shifted further downfield. The methyl carbon would give a signal in the upfield region (δ 15-25 ppm).

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety, typically in the range of 1660-1690 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations would likely appear in the fingerprint region below 800 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 290, based on the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a key feature for identification. Fragmentation patterns would likely involve the loss of CO, Cl, and methyl radicals.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the scientific literature regarding the biological activity and mechanism of action of this compound. However, the broader class of anthraquinones is well-known for a variety of biological effects, many of which are relevant to drug development.

Many anthraquinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanisms of action are often multifactorial and can include:

-

Induction of Apoptosis: Many anthraquinones can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11]

-

Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative stress and damage to cellular components, ultimately leading to cell death.[12]

-

Intercalation with DNA: The planar aromatic structure of anthraquinones allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.

-

Inhibition of Topoisomerase II: Certain anthraquinones are known to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.

Given the structural similarities to other biologically active anthraquinones, it is plausible that this compound could exhibit cytotoxic properties. The presence of chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, which may influence its cellular uptake, target binding, and overall biological activity.

Hypothetical Signaling Pathway

In the absence of specific experimental data for this compound, a hypothetical signaling pathway for its potential cytotoxic effects can be proposed based on the known mechanisms of other anthraquinones. This model suggests that the compound could induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

References

- 1. This compound | C15H8Cl2O2 | CID 87405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18018-09-2 [amp.chemicalbook.com]

- 3. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography | MDPI [mdpi.com]

- 8. Purification [chem.rochester.edu]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis | MDPI [mdpi.com]

- 11. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dichloro-2-methylanthraquinone molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methylanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family. Anthraquinones are a class of organic compounds characterized by a 9,10-dioxoanthracene core. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments. The introduction of chloro and methyl substituents onto the anthraquinone framework can significantly modify its chemical and physical properties, as well as its biological activity. This document provides a detailed overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of this compound, along with a plausible experimental protocol for its synthesis.

Molecular Structure and IUPAC Name

The systematic IUPAC name for this compound is 1,3-dichloro-2-methylanthracene-9,10-dione .

Below is a diagram of the molecular structure generated using the DOT language.

Caption: Molecular structure of 1,3-dichloro-2-methylanthracene-9,10-dione.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione | [1] |

| CAS Number | 18018-09-2 | [1] |

| Molecular Formula | C₁₅H₈Cl₂O₂ | [1] |

| Molecular Weight | 291.1 g/mol | |

| Melting Point | 172 °C | |

| Boiling Point (Predicted) | 466.3 ± 45.0 °C | |

| Density (Predicted) | 1.461 ± 0.06 g/cm³ | |

| XLogP3 (Computed) | 4.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 289.990135 | |

| Topological Polar Surface Area | 34.1 Ų | |

| Heavy Atom Count | 19 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in a comprehensive literature search, a plausible synthetic route is the direct chlorination of 2-methylanthraquinone. The chlorination of anthraquinones is a known transformation, and sulfuryl chloride (SO₂Cl₂) is a common reagent for this purpose. Below is a generalized experimental protocol based on similar reactions.

Synthesis of this compound from 2-Methylanthraquinone

This protocol describes a potential method for the synthesis of this compound via the chlorination of 2-methylanthraquinone using sulfuryl chloride.

Materials and Reagents:

-

2-Methylanthraquinone

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., nitrobenzene, dichloromethane, or chloroform)

-

Inert gas (e.g., nitrogen or argon)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply line

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 2-methylanthraquinone in a suitable anhydrous solvent under an inert atmosphere.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in the same anhydrous solvent to the stirred solution of 2-methylanthraquinone at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a desired reaction temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess sulfuryl chloride and solvent are carefully removed under reduced pressure. The residue is then redissolved in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety Precautions:

-

Sulfuryl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The reaction should be performed under an inert atmosphere to prevent side reactions with atmospheric moisture.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 1,3-Dichloro-2-methylanthraquinone

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on available public data, which for 1,3-Dichloro-2-methylanthraquinone, is limited. The safety and handling precautions are based on the known hazards of this compound and structurally similar chemicals. Always consult the most recent Safety Data Sheet (SDS) from your supplier and follow all applicable institutional and governmental regulations.

Introduction

This compound is a halogenated aromatic ketone. Its structure, featuring a reactive anthraquinone core with chlorine and methyl substitutions, suggests potential for biological activity and associated hazards. This document provides a comprehensive overview of the known safety information and recommended handling procedures for this compound. Due to the scarcity of detailed toxicological studies, this guide also incorporates general principles and standardized protocols for hazard assessment of chemicals with similar characteristics.

Hazard Identification and Classification

The primary known hazards associated with this compound are skin and eye irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

| Hazard Class | Category | GHS Hazard Statement (H-code) | Description |

| Skin Irritation | 2 | H315 | Causes skin irritation. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation. |

Safety and Handling Precautions

Based on the known hazards and general best practices for handling chlorinated aromatic compounds, the following precautions are recommended.

| Precaution Category | Recommended Procedures |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat. For tasks with a higher risk of exposure, consider additional protective clothing. Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

| Spill and Disposal | In case of a spill, avoid generating dust. Wear appropriate PPE and clean up using an absorbent material. Dispose of the waste in accordance with local, state, and federal regulations. |

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

-

Preparation of the RhE Tissue: Three-dimensional human epidermis models are cultured to form a stratified, differentiated epidermis.

-

Application of the Test Chemical: A small amount of this compound (as a solid or in an appropriate solvent) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells reduces MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and measured spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is an irritant.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

This in vivo test assesses the potential of a substance to cause eye irritation or damage. It is typically performed on a single animal initially, with further testing only if necessary.

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. The eyes of the animals are examined to ensure they are free of defects.

-

Application of the Test Substance: A single dose of this compound (e.g., 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The degree of ocular reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Data Interpretation: The scores are used to classify the substance based on the severity and reversibility of the ocular lesions. If severe damage is observed, the study is terminated immediately.

Visualizations

Logical Workflow for Chemical Safety Assessment

Caption: A general workflow for assessing the safety of a chemical compound.

Conceptual Signaling Pathway for Chemical-Induced Skin Irritation

Caption: A simplified pathway of chemical-induced skin irritation.

Conclusion

While specific toxicological data for this compound is limited, its classification as a skin and eye irritant necessitates careful handling. Researchers and professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for how the hazards of this and similar compounds are formally assessed. As with any chemical with an incomplete toxicological profile, a cautious and well-informed approach is paramount to ensure laboratory safety.

Unlocking the Therapeutic Potential: A Technical Guide to Substituted Anthraquinones in Research

For Immediate Release

Substituted anthraquinones, a class of aromatic compounds based on the 9,10-anthracenedione core structure, are emerging as a versatile scaffold in drug discovery and biomedical research. Their unique chemical properties, including their planar structure and ability to participate in redox cycling, have positioned them as promising candidates for a wide range of therapeutic and diagnostic applications. This technical guide provides an in-depth overview of the current research landscape, focusing on their applications in oncology, neuroprotection, and infectious diseases, while also detailing key experimental protocols for their evaluation.

Core Applications and Mechanisms of Action

The research applications of substituted anthraquinones are diverse, with the most significant efforts concentrated in the field of oncology. Several well-established anticancer drugs, including doxorubicin, daunorubicin, and mitoxantrone, feature the anthraquinone core and have been in clinical use for decades.[1][2] The primary mechanisms of their antitumor activity include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of anthraquinones allows them to insert between the base pairs of DNA, disrupting its replication and transcription.[2][3] Many derivatives are also potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[4] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.

-

Enzyme Inhibition: Beyond topoisomerases, substituted anthraquinones have been shown to inhibit other key enzymes involved in cancer progression. For instance, certain derivatives act as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns that can silence tumor suppressor genes.[5][6] Others have been identified as allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), a critical enzyme in glycolysis that is often upregulated in cancer cells.[1][7]

-

Induction of Apoptosis: By various mechanisms, including DNA damage and inhibition of critical cellular enzymes, substituted anthraquinones can effectively induce programmed cell death (apoptosis) in cancer cells. This is a key desirable outcome for any anticancer agent.

Beyond oncology, substituted anthraquinones are gaining attention for their neuroprotective effects .[8] Natural anthraquinones, such as emodin, rhein, and chrysophanol, found in plants like rhubarb, have demonstrated potential in preclinical models of central nervous system diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[8][9][10] Their neuroprotective mechanisms are often attributed to their anti-inflammatory and antioxidant properties.[10][11]

Furthermore, various anthraquinone derivatives have exhibited antimicrobial properties , showing activity against a range of bacteria, fungi, and protozoa.[12] Their mode of action in microorganisms is still under investigation but is thought to involve the disruption of cellular membranes and inhibition of essential enzymes. Some have also been investigated for their antiviral activity , including against human immunodeficiency virus (HIV).

The unique photophysical properties of some anthraquinone derivatives have also led to their exploration as fluorescent probes for cellular imaging and as scaffolds for the development of diagnostic agents , including radiopharmaceuticals for DNA-targeted imaging.[3][13][14]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected substituted anthraquinones across various applications.

Table 1: Anticancer Activity of Substituted Anthraquinones

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Emodin | BCap-37, MCF-7, MDA-MB-453, MDA-MB-231 | Cytotoxicity | Not specified | [15] |

| Compound 58 | H1299, A549, PC9 | PGAM1 Inhibition | 6.9 ± 1.2 μM, 12.7 ± 2.7 μM, 13.8 ± 1.0 μM | [1] |

| Compound 8t | H1299 | PGAM1 Inhibition | ~5 μM (cell-based) | [7] |

| Compound 7 | MCF-7 | Cytotoxicity (MTT) | 1.781 ± 1.4 μM | [16] |

| 4-phenylsubstituted anthraquinone 13 | DU-145 (Prostate) | Cytotoxicity | 1.1 μM | [4] |

| KH3 | Human HCC cell lines | Cytotoxicity | 2.187 to 9.272 µM | [17] |

Table 2: Enzyme Inhibitory Activity of Substituted Anthraquinones

| Compound/Derivative | Target Enzyme | Assay Type | IC50 Value | Reference |

| Compound 58 | PGAM1 | Enzymatic | 0.27 μM | [1] |

| Compound 8t | PGAM1 | Enzymatic | 0.25 μM | [7] |

| Nanaomycin A | DNMT3B | Enzymatic | 0.50 μM | [18] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of substituted anthraquinones.

Synthesis of Substituted Anthraquinones

A general method for the synthesis of 4-substituted 1-aminoanthraquinones involves the nucleophilic substitution of a bromine atom in bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid).[5]

General Procedure:

-

Dissolve bromaminic acid (1 equivalent) in hot water (70-80°C).

-

Add the desired amine (1.5 equivalents) and sodium hydrogen carbonate (2 equivalents).

-

Add catalytic amounts of copper(II) sulfate and iron(II) sulfate.

-

Stir the mixture and heat to 90°C for 4 hours, monitoring the reaction by thin-layer chromatography.

-

After completion, the product can be precipitated by salting out with sodium chloride, filtered, and purified by recrystallization or column chromatography.[7]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the substituted anthraquinone derivative for a specified period (e.g., 72 hours).

-

Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[19]

-

Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[19]

-

Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19][20]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][21]

Protocol:

-

Induce apoptosis in cells by treating with the substituted anthraquinone for the desired time. Include untreated cells as a negative control.

-

Harvest 1-5 x 10^5 cells by centrifugation and wash once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[1]

-

Add 5 µL of Annexin V conjugate (e.g., FITC-labeled) and 2 µL of Propidium Iodide (PI) staining solution.[22]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[1][21]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1][21]

-

Analyze the data:

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[2]

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound.

-

After the treatment period, add 100 µL of a Caspase-Glo® 3/7 Reagent to each well. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence.[2]

-

Mix the contents on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.[2]

DNA Intercalation Assessment: UV-Visible Spectroscopy

This technique detects the formation of a complex between the anthraquinone derivative and DNA.[23]

Protocol:

-

Prepare a stock solution of the anthraquinone derivative and a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

-

In a quartz cuvette, place a fixed concentration of the anthraquinone derivative.

-

Record the initial UV-Visible absorption spectrum.

-

Incrementally add small aliquots of the CT-DNA stock solution to the cuvette, mixing thoroughly and allowing it to equilibrate for 5 minutes after each addition.[24]

-

Record the spectrum after each addition.

-

Analyze the spectral changes. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).[23]

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).[8]

Protocol:

-

Prepare a reaction mixture containing 10x Topoisomerase II reaction buffer, ATP, and kDNA substrate.

-

Add the desired concentration of the substituted anthraquinone or a vehicle control (DMSO) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of Topoisomerase II enzyme.

-

Incubate the reaction for 30 minutes at 37°C.[9]

-

Stop the reaction by adding a stop buffer/loading dye.

-

Separate the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the results: Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition of the enzyme will result in a decrease in the amount of decatenated product.[3]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of substituted anthraquinones.

Caption: A representative experimental workflow for the discovery and evaluation of novel anticancer substituted anthraquinones.

Caption: Simplified signaling pathway of apoptosis induction by substituted anthraquinones through DNA damage and mitochondrial pathways.

Caption: Mechanism of action of substituted anthraquinones as Topoisomerase II inhibitors, leading to the stabilization of the cleavable complex and induction of apoptosis.

Conclusion

Substituted anthraquinones represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. Their continued exploration, aided by the robust experimental methodologies outlined in this guide, holds significant promise for the development of novel therapeutics and diagnostic tools. The versatility of the anthraquinone core allows for extensive chemical modifications, paving the way for the design of next-generation compounds with improved efficacy, selectivity, and reduced toxicity. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable class of molecules.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. topogen.com [topogen.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3.2.2. Caspase 3/7 Activity Assay [bio-protocol.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]

- 15. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

- 20. broadpharm.com [broadpharm.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Unveiling the Biological Landscape of Dichlorinated Anthraquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated anthraquinone compounds, a subclass of anthraquinones characterized by the presence of two chlorine atoms on their aromatic core, are emerging as molecules of significant interest in medicinal chemistry and drug development. While traditionally utilized as intermediates in the synthesis of dyes and pigments, recent research has begun to shed light on their potential as potent biological agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the biological activities of dichlorinated anthraquinone compounds, with a focus on their cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Cytotoxic Activity of Dichlorinated Anthraquinone Derivatives

The cytotoxic potential of dichlorinated anthraquinones has been a primary focus of investigation. While comprehensive data across all isomers is still developing, studies on specific derivatives have revealed significant anti-proliferative effects against various cancer cell lines. A notable example is the naphthoquinone derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), which has demonstrated potent cytotoxicity against both prostate and breast cancer cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables summarize the available IC50 values for DCDMNQ against a panel of human cancer cell lines and a normal cell line, providing a comparative view of its efficacy and selectivity.

Table 1: Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) against Human Prostate Cancer and Normal Bone Marrow Cell Lines [1][2][3]

| Cell Line | Type | Androgen Dependence | IC50 (µM) |

| LNCaP | Prostate Carcinoma | Dependent | 1.0 |

| CWR-22 | Prostate Carcinoma | Dependent | 3.0 |

| PC-3 | Prostate Carcinoma | Independent | 1.5 |

| DU-145 | Prostate Carcinoma | Independent | 3.0 |

| HS-5 | Bone Marrow Stromal (Normal) | N/A | 10.0 |

Table 2: Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) against Human Breast Cancer Cell Lines [4]

| Cell Line | Type | Estrogen Receptor Status | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Positive | 0.6 ± 0.02 |

| MDA-MB-436 | Breast Carcinoma | Negative | 1.4 ± 0.25 |

| Hs-578T | Breast Carcinoma | Negative | 3.1 ± 0.4 |

Mechanisms of Action

The biological activity of dichlorinated anthraquinones is underpinned by their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

DCDMNQ has been shown to inhibit the progression of the cell cycle in a time-dependent manner. In androgen-independent prostate cancer cell lines (PC-3 and DU-145), it induces a block in the cell cycle[1][2][3]. In the androgen-dependent CWR-22 cell line, DCDMNQ treatment leads to an arrest in the G1 phase[1][2][3]. Similarly, in breast cancer cell lines (MCF-7 and MDA-MB-436), this compound was found to cause an S-phase arrest[4]. This disruption of the cell cycle is a key mechanism of its anti-proliferative effect.

Induction of Apoptosis

A primary mode of action for many anticancer agents is the induction of programmed cell death, or apoptosis. DCDMNQ has been observed to preferentially induce apoptosis in androgen-independent prostate cancer cells over androgen-dependent cells in a time-dependent manner[1][2][3]. In breast cancer, it induces apoptosis in both estrogen-positive and -negative cell lines[4].

Signaling Pathways

The precise signaling pathways modulated by dichlorinated anthraquinones are an active area of research. For DCDMNQ, its effects on cell cycle and apoptosis suggest interference with key regulatory proteins. One identified mechanism is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription[4]. Furthermore, Western blot analysis has revealed that DCDMNQ treatment leads to a time-dependent dephosphorylation of the Retinoblastoma protein (Rb), a key regulator of the G1/S phase transition in the cell cycle[1][4].

Experimental Protocols

The evaluation of the biological activity of dichlorinated anthraquinones involves a series of well-established cell-based assays. The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the dichlorinated anthraquinone compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values can be determined by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the dichlorinated anthraquinone compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the dichlorinated anthraquinone compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

Dichlorinated anthraquinone compounds represent a promising, yet underexplored, class of molecules with potential therapeutic applications, particularly in oncology. The available data, primarily from the study of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, highlights their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in cancer cells, with some degree of selectivity over normal cells. The inhibition of key cellular machinery such as topoisomerase I and the modulation of cell cycle regulators like the retinoblastoma protein provide initial insights into their mechanisms of action.

Future research should focus on a systematic evaluation of a broader range of dichlorinated anthraquinone isomers to establish a comprehensive structure-activity relationship. Elucidating the specific signaling pathways affected by these compounds will be crucial for understanding their molecular targets and for the rational design of more potent and selective derivatives. Further preclinical evaluation of promising candidates in in vivo models is a necessary next step to translate the in vitro findings into potential clinical applications. The development of dichlorinated anthraquinones as anticancer agents is a field with considerable potential, warranting continued investigation by the drug discovery and development community.

References

An In-depth Technical Guide to the Solubility of 1,3-Dichloro-2-methylanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,3-Dichloro-2-methylanthraquinone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the general behavior of anthraquinone derivatives and outlines a comprehensive experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a halogenated aromatic ketone. Its structure, characterized by a planar anthraquinone core with two chlorine atoms and a methyl group, suggests it is a relatively non-polar molecule with some capacity for polar interactions. The solubility of such compounds is a critical parameter in various applications, including organic synthesis, formulation development, and pharmacological studies.

Qualitative Solubility Profile

Based on the general solubility principles of anthraquinones and related compounds, a qualitative solubility profile for this compound in common organic solvents can be inferred. Anthraquinone itself is sparingly soluble in many organic solvents and insoluble in water.[1][2] The presence of halogen atoms is known to increase the polarity of a molecule, which may enhance its solubility in polar organic solvents.[3]

The following table summarizes the expected qualitative solubility. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The anthraquinone core is largely non-polar, but the chloro-substituents may limit solubility in highly non-polar solvents. |

| Moderately Polar | Dichloromethane, Chloroform, Acetone, Ethyl Acetate | Sparingly Soluble to Soluble | These solvents are often effective for dissolving anthraquinone derivatives.[1] The polarity of the chlorinated methylanthraquinone should align well with these solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are strong organic solvents capable of dissolving a wide range of compounds. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | While more polar than the solute, these solvents may exhibit some solvating power, especially with heating.[2] |

| Aqueous | Water | Insoluble | As a largely non-polar organic molecule, it is expected to be insoluble in water.[1][2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dichloro-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 1,3-Dichloro-2-methylanthraquinone, a valuable intermediate in the development of novel dyes and pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the formation of 2-methylanthraquinone via a Friedel-Crafts acylation, followed by a selective dichlorination.

I. Overview of the Synthetic Pathway

II. Experimental Protocols

Step 1: Synthesis of 2-Methylanthraquinone

This procedure details the synthesis of the 2-methylanthraquinone intermediate via a Friedel-Crafts acylation reaction.

Materials:

-

Toluene

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phthalic anhydride (1.0 equivalent) and dry dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions with stirring. Ensure the temperature is maintained below 10 °C.

-

Addition of Toluene: Once the aluminum chloride has been added, add a solution of toluene (1.1 equivalents) in dry dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2-methylanthraquinone can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pale yellow solid.

Step 2: Synthesis of this compound

This proposed procedure for the dichlorination of 2-methylanthraquinone is based on analogous reactions reported for similar anthraquinone derivatives.

Materials:

-

2-Methylanthraquinone

-

Nitrobenzene (as solvent)

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser with a gas outlet connected to a trap

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, suspend 2-methylanthraquinone (1.0 equivalent) in nitrobenzene.

-

Chlorination: Heat the suspension to 80-100 °C. Bubble chlorine gas through the stirred suspension. The reaction should be monitored by TLC to follow the disappearance of the starting material and the formation of the dichlorinated product. Alternatively, sulfuryl chloride (2.2 equivalents) can be added dropwise to the heated solution.

-

Reaction Monitoring: Continue the reaction until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a large beaker of water with vigorous stirring to precipitate the product.

-

Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with water to remove nitrobenzene and any acidic byproducts.

-

Neutralization and Washing: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water until the filtrate is neutral.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.

III. Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield for Step 2 is an estimation based on analogous reactions.

| Parameter | Step 1: 2-Methylanthraquinone | Step 2: this compound |

| Molecular Formula | C₁₅H₁₀O₂ | C₁₅H₈Cl₂O₂ |

| Molecular Weight | 222.24 g/mol | 291.13 g/mol |

| Typical Yield | 75-85% | 60-70% (estimated) |

| Appearance | Pale yellow solid | Yellow to off-white solid |

| Melting Point | 177-179 °C | Not readily available |

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, should be strictly followed. The chlorination step is a proposed method and may require optimization.

Application Notes and Protocols: Chlorination of 2-Methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chlorination of 2-methylanthraquinone, a key intermediate in the synthesis of various dyes and biologically active molecules. The protocols outlined below are based on established chemical literature and are intended to guide researchers in the safe and efficient synthesis of chlorinated 2-methylanthraquinone derivatives, primarily 1-chloro-2-methylanthraquinone.

Introduction

The introduction of a chlorine atom onto the anthraquinone scaffold can significantly alter its chemical and physical properties, including its color, solubility, and biological activity. 1-Chloro-2-methylanthraquinone is a particularly important derivative used in the manufacturing of various colorants. This document details two primary methods for its synthesis: chlorination using sulfuryl chloride and chlorination using chlorine gas with an iodine catalyst.

Data Presentation

The following table summarizes the quantitative data found in the literature for the chlorination of 2-methylanthraquinone. Please note that specific reaction conditions can influence the yield and purity of the product.

| Chlorinating Agent | Catalyst/Solvent | Temperature | Product | Yield | Reference |

| Sulfuryl Chloride | Nitrobenzene | ~100 °C | 1-Chloro-2-methylanthraquinone | Not specified | [1] |

| Chlorine Gas | Iodine | Not specified | Not specified | 1-Chloro-2-methylanthraquinone | ~60% |

Experimental Protocols

Protocol 1: Chlorination using Sulfuryl Chloride in Nitrobenzene

This method is a well-established procedure for the regioselective chlorination of 2-methylanthraquinone at the 1-position.[1]

Materials:

-

2-Methylanthraquinone

-

Sulfuryl chloride (SO₂Cl₂)

-

Nitrobenzene (anhydrous)

-

Sodium carbonate solution (aqueous, saturated)

-

Ethanol

-

Activated carbon

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, dissolve 2-methylanthraquinone in anhydrous nitrobenzene.

-

Reaction: Heat the solution to approximately 100 °C with stirring.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the heated solution. The rate of addition should be controlled to manage the evolution of hydrogen chloride gas.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a saturated aqueous solution of sodium carbonate to neutralize any remaining acid.

-

Separate the organic layer (nitrobenzene) and wash it with water.

-

Remove the nitrobenzene solvent by steam distillation or under reduced pressure. Caution: Nitrobenzene is toxic; handle it in a well-ventilated fume hood.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dissolve the crude solid in hot ethanol, add a small amount of activated carbon to decolorize the solution, and heat at reflux for a short period.

-

Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization.

-